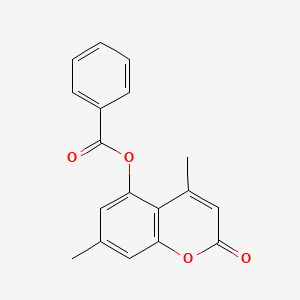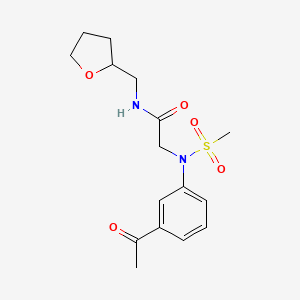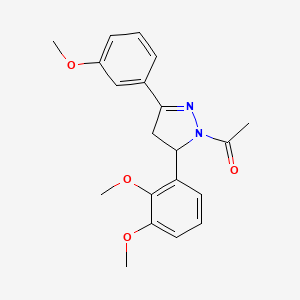
3-(2-chlorophenyl)-N-(2-phenylethyl)-4,5-dihydro-5-isoxazolecarboxamide
Descripción general
Descripción
3-(2-chlorophenyl)-N-(2-phenylethyl)-4,5-dihydro-5-isoxazolecarboxamide, commonly known as isoxazolecarboxamide, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions for research.
Mecanismo De Acción
The exact mechanism of action of isoxazolecarboxamide is not fully understood, but it is believed to act as a positive allosteric modulator of the GABA-A receptor. This results in increased inhibitory neurotransmission, which may contribute to its anxiolytic and anticonvulsant effects.
Biochemical and Physiological Effects:
Isoxazolecarboxamide has been shown to have a range of biochemical and physiological effects, including reducing anxiety-like behavior in rodents, increasing the threshold for seizures, and enhancing the effects of GABAergic drugs. It has also been found to modulate the activity of various neurotransmitters, including dopamine and serotonin.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using isoxazolecarboxamide in lab experiments is its specificity for the GABA-A receptor, which allows for targeted investigation of its effects on inhibitory neurotransmission. However, its relatively low potency and solubility may limit its usefulness in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on isoxazolecarboxamide, including:
1. Investigating its potential as a treatment for anxiety disorders and epilepsy.
2. Exploring its effects on other neurotransmitter systems, such as the glutamatergic and dopaminergic systems.
3. Developing more potent and selective compounds based on the structure of isoxazolecarboxamide.
4. Investigating its potential as a tool for studying the mechanisms of GABAergic neurotransmission.
In conclusion, isoxazolecarboxamide is a promising compound that has gained significant attention in the scientific community for its potential applications in various fields. Its mechanism of action, biochemical and physiological effects, and future directions for research make it an exciting area of study for scientists and researchers.
Aplicaciones Científicas De Investigación
Isoxazolecarboxamide has been studied for its potential applications in various fields, including medicinal chemistry, neuropharmacology, and chemical biology. It has been found to exhibit anticonvulsant, anxiolytic, and antidepressant properties, making it a promising candidate for the treatment of neurological disorders.
Propiedades
IUPAC Name |
3-(2-chlorophenyl)-N-(2-phenylethyl)-4,5-dihydro-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2/c19-15-9-5-4-8-14(15)16-12-17(23-21-16)18(22)20-11-10-13-6-2-1-3-7-13/h1-9,17H,10-12H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSIJDOCEIUVJDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ON=C1C2=CC=CC=C2Cl)C(=O)NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chlorophenyl)-N-(2-phenylethyl)-4,5-dihydro-1,2-oxazole-5-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[2-(2,4-dichlorophenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4187268.png)

![5-[(2-chlorophenyl)amino]-2-isopropyl-5-oxopentanoic acid](/img/structure/B4187277.png)


![N-[2-(1-cyclohexen-1-yl)ethyl]-1-(phenylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4187299.png)
![{4-[(tetrahydro-2-furanylcarbonyl)amino]phenyl}acetic acid](/img/structure/B4187306.png)
![5-[4-(4-chlorobenzoyl)-1-piperazinyl]-2-nitro-N-(2-pyridinylmethyl)aniline](/img/structure/B4187318.png)

![5-(4-bromophenyl)-3-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4187336.png)

![ethyl 4-{[1-(phenylsulfonyl)-3-piperidinyl]carbonyl}-1-piperazinecarboxylate](/img/structure/B4187363.png)
![ethyl 1-{[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]acetyl}-4-piperidinecarboxylate](/img/structure/B4187370.png)